molecular formula C₇H₁₂O B146815 cis-4-Heptenal CAS No. 6728-31-0

cis-4-Heptenal

Cat. No. B146815
CAS RN: 6728-31-0
M. Wt: 112.17 g/mol
InChI Key: VVGOCOMZRGWHPI-ARJAWSKDSA-N
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Description

cis-4-Heptenal is a compound that has been identified as an important aroma constituent in fresh milk. It is found in low to medium picogram per gram concentrations and its levels increase during refrigerated storage. The presence of cis-4-Heptenal, even in such low concentrations, has been shown to significantly influence the flavor of fresh homogenized/pasteurized milk. This highlights the compound's substantial role in the sensory characteristics of milk, despite the challenge of standing out among numerous other aroma compounds naturally present .

Synthesis Analysis

The synthesis of cis-4-Heptenal has been explored in the context of flavor analysis. A stable isotope dilution assay was developed using a synthesized D7-hept-cis-4-enal as the internal standard. This method was crucial for accurately determining the concentration of cis-4-Heptenal in fresh milk . Although not directly related to cis-4-Heptenal, another synthesis approach was described for a related compound, 4-oxo-2trans-hexenal, which involved a multi-step process starting from propanal and involving reactions such as Grignard addition, reduction of an acetylenic bond, and oxidation followed by acid hydrolysis . This synthesis route emphasizes the complexity and precision required in synthesizing structurally similar aldehydes.

Molecular Structure Analysis

The molecular structure of cis-4-Heptenal has not been explicitly detailed in the provided papers. However, the general structure of aldehydes like cis-4-Heptenal typically includes a carbonyl group (C=O) attached to an alkyl or aryl group and a hydrogen atom. The 'cis' designation indicates that the two substituents adjacent to the double bond are on the same side, which can influence the compound's reactivity and interactions with other molecules .

Chemical Reactions Analysis

The chemical behavior of cis-4-Heptenal in the context of flavor contribution to milk suggests that it may interact with other compounds or undergo changes during storage. The increase in its concentration over time implies that it could be produced or released through the breakdown of other components in milk or through oxidation processes . The synthesis of related compounds, as mentioned earlier, involves various chemical reactions such as Grignard reactions, reductions, and oxidations, which are common in the manipulation of aldehyde functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-4-Heptenal are crucial for its role in flavor science. Its low concentration effectiveness indicates a high potency in terms of flavor contribution. The volatility of aldehydes like cis-4-Heptenal is also an important factor, as it affects the aroma profile and the perception of flavor in food products. The stability of cis-4-Heptenal during storage and its interaction with other milk components are also significant, as they determine the shelf-life and quality of the milk .

Scientific Research Applications

  • Anticancer Potential : Schiff base 4-ethyl-1-(pyridin-2-yl) thiosemicarbazide, derived from cisplatin, up-regulates antioxidant status and inhibits tumor progression in mice, suggesting a role in cancer therapy (Aboseada, Hassanien, El-Sayed, & Saad, 2021).

  • Mitochondrial Damage Studies : Research on cisplatin's effects on B50 neuronal cells provides insights into mitochondrial damage, which is crucial for understanding drug-induced neurotoxicity (Bottone, Soldani, Veneroni, Avella, Pisu, & Bernocchi, 2008).

  • Drug Delivery Systems : Studies on tobacco mosaic virus as a delivery system for phenanthriplatin, a cisplatin-derived drug, reveal the potential of biological systems in enhancing the efficacy of cancer therapies (Czapar et al., 2016).

  • Mechanisms of Drug Resistance : Research on the mechanisms of cisplatin resistance sheds light on the cellular and molecular pathways that lead to reduced efficacy in cancer treatment (Galluzzi et al., 2012).

  • Impact on Liver Mitochondrial Functions : Cisplatin's impact on rat liver mitochondrial functions, indicating potential hepatotoxicity and alterations in mitochondrial bioenergetics, is an area of significant research interest (Custódio et al., 2009).

  • Role in Nephrotoxicity : A study on the role of ferroptosis in cisplatin-induced acute nephrotoxicity in mice provides insights into the pathogenesis of this side effect and potential preventive measures (Ikeda et al., 2021).

  • Cluster Ion Spectrometry : The Cluster Ion Spectrometry (CIS) experiment is instrumental in the study of ionic plasma spectrometry, aiding in various scientific investigations, including space research (Rème et al., 1997).

  • Transporter Proteins and Drug Sensitivity : The expression of organic anion transporter proteins in human kidney cells and their impact on cisplatin sensitivity underscores the importance of transporter proteins in drug efficacy and resistance (Nieskens et al., 2018).

Safety And Hazards

Cis-4-Heptenal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor and may cause an allergic skin reaction . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The role of cis-4-Heptenal in food flavor generation has been studied . It contributes to the odor and flavor development of food. This could be due to the ability of cis-4-Heptenal to generate odors and flavors, act as precursors of odor and flavor compounds, or modify the odor and flavor of other components .

properties

IUPAC Name

(Z)-hept-4-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGOCOMZRGWHPI-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884332
Record name 4-Heptenal, (4Z)-
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Molecular Weight

112.17 g/mol
Source PubChem
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], slightly yellow liquid with a fatty, green odour
Record name cis-4-Heptenal
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Record name cis-4-Heptenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/65/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

60.00 °C. @ 30.00 mm Hg
Record name (Z)-4-Heptenal
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Solubility

soluble in alcohol and most fixed oils; insoluble in water
Record name cis-4-Heptenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/65/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.843-0.855
Record name cis-4-Heptenal
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/65/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-4-Heptenal

CAS RN

6728-31-0
Record name (Z)-4-Heptenal
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Record name 4-Heptenal, (4Z)-
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Record name 4-Heptenal, (4Z)-
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Record name 4-Heptenal, (4Z)-
Source EPA DSSTox
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Record name (Z)-hept-4-enal
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Record name 4-HEPTENAL, (4Z)-
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Record name (Z)-4-Heptenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031483
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
JG Bendall, SD Olney - International dairy journal, 2001 - Elsevier
To determine the concentration of hept-cis-4-enal in fresh milk, D 7 -hept-cis-4-enal was synthesised and used for a stable isotope dilution assay. Hept-cis-4-enal concentrations were …
Number of citations: 33 www.sciencedirect.com
K Hartvigsen, P Lund, LF Hansen… - Journal of Agricultural …, 2000 - ACS Publications
… The olfactory analysis showed a large number of odorants; two of these had distinct fishy notes, that is, cis-4-heptenal (79) and trans,cis-2,4-heptadienal (111). At least 27 volatiles …
Number of citations: 140 pubs.acs.org
RG Seals, EG Hammond - Journal of the American Oil …, 1970 - Wiley Online Library
… The fishy compound was identified as cis-4-heptenal and the potatoey compound is probably 2,… This paper presents evidence that 2,3-pentanedione, cis-4heptenal and 2,4-pentadienal …
Number of citations: 48 aocs.onlinelibrary.wiley.com
DA Ross, RM LOVE - International Journal of Food Science & …, 1979 - Wiley Online Library
… Cis-4-heptenal, the major compound responsible for the off-flavour, was found to be present at a much lower level in the starved fish. At the same time the relative proportions of …
Number of citations: 39 ifst.onlinelibrary.wiley.com
B Cabanas, S Salgado, P Martin… - The Journal of …, 2001 - ACS Publications
… -2-hexenal, trans-2-heptenal, and cis-4-heptenal) have been measured directly using a flow … -2-heptenal, 9.59 ± 0.19; cis-4-heptenal, 26.40 ± 0.40. The proposed Arrhenius expressions …
Number of citations: 47 pubs.acs.org
JW Kao, EG Hammond, PJ White - Journal of the American Oil …, 1998 - Wiley Online Library
… The compounds with the greatest odor were carbonyls, especially heptanal and cis-4-heptenal. Although these components should accumulate at some steady-state concentration in an …
Number of citations: 33 aocs.onlinelibrary.wiley.com
E Grosjean, D Grosjean - Journal of Atmospheric Chemistry, 1999 - Springer
… For cis-4-heptenal, this was due to difficulties with injection, ie, cis-4-heptenal evaporated only slowly and the reaction started before all of the reactant could be introduced into the …
Number of citations: 93 link.springer.com
R Jónsdóttir, M Bragadóttir… - Journal of Aquatic Food …, 2007 - Taylor & Francis
… Pro-oxidative effect of cod hemoglobin compared to char hemoglobin was observed as higher initial levels of hexanal, cis-4-heptenal and 2,4-heptadienal contributing to higher rancid …
Number of citations: 16 www.tandfonline.com
DE Rico, R Gervais, SM Peňa-Cotrino… - Journal of Dairy …, 2023 - cambridge.org
… In fresh milk, redox potential as well as concentrations of propanal, hexanal, trans-2 cis-3-hexenals, cis-4-heptenal, and conjugated diene hydroperoxide increased linearly with the …
Number of citations: 1 www.cambridge.org
T Aro, R Tahvonen, L Koskinen, H Kallio - European Food Research and …, 2003 - Springer
… cis–4–Heptenal was detected after 1 day from catching and the content increased … The precursor of cis–4–heptenal is 2,6–nonadienal formed from oxidation of n–3 fatty acids […
Number of citations: 68 link.springer.com

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